



Limitations of using AQX-1125 in long-term studies

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Compound of Interest		
Compound Name:	Rosiptor	
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AQX-1125 Technical Support Center

Welcome to the technical support center for AQX-1125. This resource is intended for researchers, scientists, and drug development professionals who are investigating the scientific properties of AQX-1125. Given the discontinuation of its clinical development, this guide focuses on its known limitations and provides troubleshooting advice for research-focused inquiries.

Frequently Asked Questions (FAQs)

Q1: What is AQX-1125 and what was its intended mechanism of action?

AQX-1125 (**rosiptor**) is a small molecule designed as an allosteric activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2][3] SHIP1 is a key negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for the activation and migration of immune cells.[1][4] By activating SHIP1, AQX-1125 was intended to reduce the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby decreasing the activation of downstream signaling proteins like Akt and dampening the inflammatory response. The intended therapeutic effect was to provide anti-inflammatory benefits in a variety of chronic inflammatory diseases.

Q2: Why was the clinical development of AQX-1125 halted?



The development of AQX-1125 was discontinued due to a lack of efficacy in late-stage clinical trials. The pivotal Phase 3 LEADERSHIP 301 trial in patients with interstitial cystitis/bladder pain syndrome (IC/BPS) failed to meet its primary endpoint of a statistically significant reduction in bladder pain compared to placebo. Additionally, earlier Phase 2 trials in patients with chronic obstructive pulmonary disease (COPD) and allergic asthma also did not demonstrate the desired efficacy.

Q3: What were the most commonly reported adverse events for AQX-1125 in clinical trials?

Across multiple studies, AQX-1125 was generally reported to be well-tolerated. The most frequently observed adverse events were mild to moderate gastrointestinal issues, such as dyspepsia, nausea, and abdominal pain. These side effects were often self-limiting and did not typically lead to discontinuation of the treatment. Serious adverse events were not commonly associated with AQX-1125.

Troubleshooting Guide for Experimental Studies

Problem: Lack of expected anti-inflammatory effect in our in vitro or in vivo model.

Possible Cause 1: Weak Target Engagement

Recent studies have suggested that AQX-1125 may only be a weak activator of SHIP1 and that SHIP1 might not be its primary cellular target. This could explain the discrepancy between promising preclinical data and the lack of clinical efficacy.

- Troubleshooting Steps:
 - Confirm Target Engagement: If possible, directly measure the activation of SHIP1 in your experimental system. This could be done through enzymatic assays or by assessing the levels of its product, PI(3,4)P2.
 - Assess Downstream Signaling: Measure the phosphorylation of Akt (a downstream target of the PI3K pathway) in response to AQX-1125 treatment. A lack of change in p-Akt levels would support the hypothesis of poor target engagement.
 - Consider Alternative Mechanisms: Investigate potential off-target effects of AQX-1125 that might confound your results.



Possible Cause 2: Cell-Type Specificity

The expression and activity of SHIP1 are predominantly restricted to hematopoietic cells. The effects of AQX-1125 may be limited or absent in cell types that do not express SHIP1.

- Troubleshooting Steps:
 - Verify SHIP1 Expression: Confirm that your cellular model expresses SHIP1 at sufficient levels.
 - Use Appropriate Controls: Include both SHIP1-proficient and SHIP1-deficient cell lines in your experiments to confirm that any observed effects are SHIP1-dependent.

Quantitative Data Summary

Table 1: Summary of Phase 2 Clinical Trial Results in Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS)

Outcome Measure (at 6 weeks)	AQX-1125 (n=37)	Placebo (n=32)	p-value
Change in Average Daily Pain Score	-2.4 points	-1.4 points	0.061
Change in Maximum Daily Pain Score	-2.6 points	-1.4 points	0.030
Change in Urinary Frequency (voids/24h)	-3.6	-0.8	0.040
Adverse Event Rate	51.4%	78.1%	N/A

Data from the Phase II study of AQX-1125 in women with moderate to severe IC/BPS.

Table 2: Summary of Phase 2 FLAGSHIP Trial in COPD



Outcome Measure (at 12 weeks)	AQX-1125 (n=200)	Placebo (n=200)	p-value
Area Above EXACT Score-Time Curve	415.4	391.7	0.759
Adverse Event Rate	51.0%	49.5%	N/A
Serious Adverse Events (SAEs)	13	23	N/A

Data from the Phase 2 FLAGSHIP study in patients with recent acute exacerbations of COPD.

Experimental Protocols

Protocol: Assessment of Akt Phosphorylation

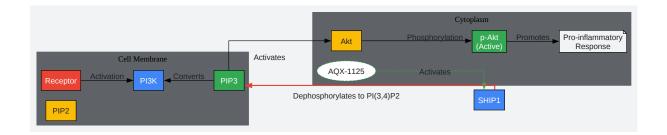
This protocol describes a general method to assess the effect of AQX-1125 on the PI3K pathway by measuring Akt phosphorylation.

- Cell Culture: Culture SHIP1-proficient cells (e.g., MOLT-4) and SHIP1-deficient cells (e.g., Jurkat) in appropriate media.
- Serum Starvation: Prior to stimulation, serum-starve the cells to reduce basal PI3K pathway activation.
- Treatment: Pre-incubate the cells with varying concentrations of AQX-1125 or a vehicle control for a specified period (e.g., 30 minutes).
- Stimulation: Stimulate the cells with an appropriate agonist (e.g., IGF-1) to activate the PI3K pathway.
- Lysis: Lyse the cells and collect the protein extracts.
- Western Blotting: Perform Western blotting using primary antibodies against phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt.



• Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the effect of AQX-1125.

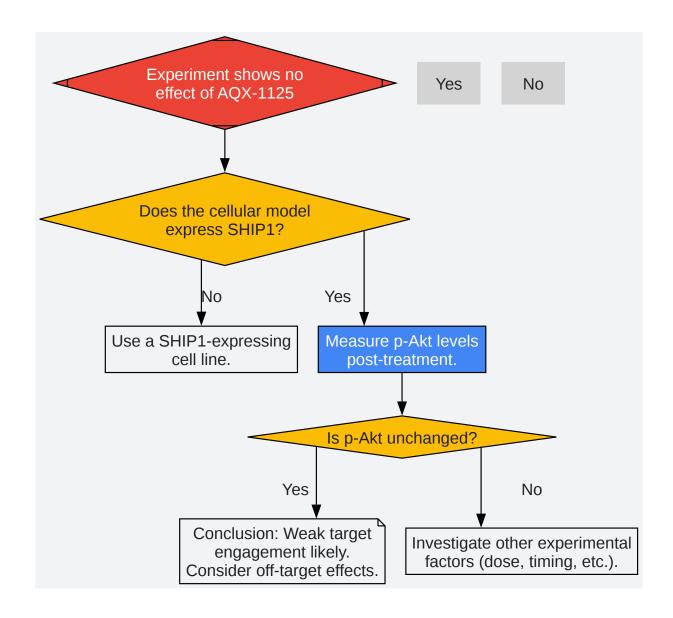
Visualizations



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Caption: The SHIP1 signaling pathway and the intended mechanism of AQX-1125.





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Caption: Troubleshooting workflow for unexpected results with AQX-1125.

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